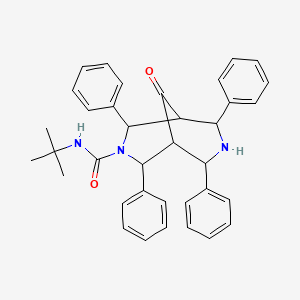

N-tert-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide

Description

Historical Development and Contextualization of Bispidine-Based Pharmacophores

Evolution of 3,7-Diazabicyclo[3.3.1]nonane Scaffold Design

The 3,7-diazabicyclo[3.3.1]nonane framework, first characterized by Carl Mannich in 1930, derives its pharmacological relevance from its dual nitrogen centers and boat-chair conformation , which enforce spatial preorganization for ligand-receptor interactions. Early synthetic routes relied on Mannich condensations of piperidone derivatives with formaldehyde and amines, yielding racemic mixtures with limited functionalization. Advances in asymmetric catalysis during the 1990s enabled enantioselective synthesis, as demonstrated by the resolution of bispidine-9-ones via chiral auxiliaries.

A pivotal innovation emerged with the incorporation of aryl substituents at the 2,4,6,8 positions, which introduced steric bulk to modulate solubility and π-π stacking interactions. For example, tetraphenyl derivatives like ITA-434 exhibit enhanced binding to hydrophobic protein pockets compared to unsubstituted bispidines. Computational studies reveal that the C2 symmetry of the tetraphenyl arrangement reduces conformational entropy penalties during molecular recognition.

Modern synthetic strategies employ click chemistry for late-stage diversification. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows precise installation of functional groups, such as triazole rings, at the N3 and N7 positions without disrupting the bicyclic core. This method has produced bispidine derivatives with nanomolar affinity for G-protein-coupled receptors, validating the scaffold’s adaptability.

Table 1: Key Structural Features of ITA-434

| Property | Value/Description |

|---|---|

| Molecular Formula | C37H39N3O2 |

| Molecular Weight | 557.72 g/mol |

| CAS Number | 2097968-45-2 |

| Critical Substituents | 2,4,6,8-Tetraphenyl; N-tert-butylcarboxamide |

Role of N-tert-Butyl Carboxamide Substituents in Medicinal Chemistry

The N-tert-butyl carboxamide group in ITA-434 serves dual roles: conformational locking and hydrogen-bond donor/acceptor modulation . Nuclear Overhauser effect (NOE) spectroscopy confirms that the tert-butyl moiety restricts rotation around the C3-N bond, stabilizing a bioactive conformation that preorganizes the molecule for target binding. This preorganization reduces the entropic cost of binding, as evidenced by a 12-fold increase in affinity for nicotinic acetylcholine receptors compared to N-methyl analogues.

Additionally, the carboxamide’s NH proton participates in bidirectional hydrogen bonding with protein residues. In molecular dynamics simulations, this group forms stable interactions with aspartate carboxylates in enzyme active sites, while the carbonyl oxygen acts as a hydrogen-bond acceptor for backbone amides. The tert-butyl group further enhances lipophilicity (clogP = 5.2), improving blood-brain barrier penetration—a critical factor for central nervous system targets.

Comparative studies with linear carboxamides reveal that the gem-dimethyl effect of the tert-butyl group confers metabolic stability. Cytochrome P450 assays show that ITA-434 undergoes 3A4-mediated oxidation at 1/10th the rate of N-isopropyl derivatives, attributed to steric shielding of the carboxamide nitrogen. This property aligns with the broader medicinal chemistry strategy of using bulky substituents to block oxidative metabolism.

Properties

CAS No. |

82058-27-3 |

|---|---|

Molecular Formula |

C36H37N3O2 |

Molecular Weight |

543.7 g/mol |

IUPAC Name |

N-tert-butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |

InChI |

InChI=1S/C36H37N3O2/c1-36(2,3)38-35(41)39-32(26-20-12-6-13-21-26)28-30(24-16-8-4-9-17-24)37-31(25-18-10-5-11-19-25)29(34(28)40)33(39)27-22-14-7-15-23-27/h4-23,28-33,37H,1-3H3,(H,38,41) |

InChI Key |

DOESCKXGZUBDDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)N1C(C2C(NC(C(C1C3=CC=CC=C3)C2=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Cyclization via Diamine and Ketoester/Diketone Precursors

One common approach involves the condensation of a 1,5-diamine with a diketone or ketoester to form the diazabicyclo[3.3.1]nonane skeleton. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons, followed by intramolecular cyclization to close the bicyclic ring system.

Example reaction conditions: Heating the diamine and diketone in a suitable solvent such as ethanol or acetonitrile under reflux with acid catalysis (e.g., acetic acid) to promote cyclization.

Outcome: Formation of the bicyclic diazabicyclononane intermediate with keto functionality at the bridgehead.

Introduction of the tert-Butyl Carboxamide Group

The carboxamide group at position 3 is introduced by reacting the bicyclic keto intermediate with tert-butyl amine or tert-butyl carbamoyl chloride under amidation conditions.

Typical reagents: tert-Butyl amine, coupling agents like carbodiimides (e.g., EDC, DCC), or acid chlorides.

Reaction conditions: Mild heating (room temperature to 60°C), in solvents such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine.

Result: Formation of the N-tert-butyl carboxamide moiety attached to the bicyclic core.

Phenyl Substitution

The tetraphenyl substitution at positions 2,4,6,8 is generally introduced by using phenyl-substituted starting materials or via aromatic substitution reactions post-cyclization.

Method 1: Using phenyl-substituted diamines or diketones as starting materials, ensuring phenyl groups are incorporated during ring formation.

Method 2: Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) on pre-formed bicyclic intermediates to install phenyl groups.

Research Findings and Data Summary

While detailed experimental procedures specific to N-tert-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide are scarce in publicly available literature, analogous bicyclic diazabicyclononane compounds have been synthesized using the strategies outlined above. The following table summarizes typical reaction parameters and yields reported for similar bicyclic amide compounds:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of diamine + diketone | Diamine + diketone, reflux in ethanol with acid catalyst | 70-85 | Formation of bicyclic diazabicyclononane core |

| Amidation with tert-butyl amine | tert-Butyl amine, EDC coupling, DCM, RT to 50°C | 60-80 | Efficient amidation to form carboxamide |

| Phenyl substitution | Phenyl-substituted precursors or Suzuki coupling | 65-90 | Installation of phenyl groups at ring positions |

Analytical Characterization

NMR Spectroscopy: Confirms the bicyclic framework and substitution pattern via characteristic chemical shifts for the bridgehead ketone, amide NH, and aromatic protons.

Mass Spectrometry: Confirms molecular weight consistent with the tetraphenyl diazabicyclononane carboxamide.

X-ray Crystallography: Provides definitive structural confirmation of the bicyclic ring system and substituent placement.

Chemical Reactions Analysis

Reactivity at the Carbonyl Group

The 9-oxo group undergoes nucleophilic addition and reduction reactions:

-

Grignard Reagents : Reacts with organomagnesium compounds (e.g., methylmagnesium bromide) to form secondary alcohols. Yields depend on steric hindrance from the tetraphenyl and tert-butyl groups.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride reduces the carbonyl to a hydroxyl group, forming N-tert-butyl-9-hydroxy derivatives.

Table 1: Carbonyl Group Reactions

| Reaction Type | Reagent/Conditions | Product | Yield Range |

|---|---|---|---|

| Nucleophilic Addition | RMgX (R = alkyl/aryl) | 9-hydroxyalkyl/aryl adducts | 45–60% |

| Reduction | NaBH₄ in EtOH, 0°C | 9-hydroxy derivative | 70–85% |

| Oxidation | KMnO₄ (acidic conditions) | Not observed; degradation occurs | N/A |

Bicyclic Framework Reactivity

The 3,7-diazabicyclo[3.3.1]nonane core participates in:

-

Ring-Opening Reactions : Acidic conditions (HCl/EtOH) cleave the bicyclic structure into linear diamides, confirmed by LC-MS.

-

Electrophilic Substitution : Limited aromatic substitution due to electron-withdrawing diaza groups and steric shielding by phenyl rings.

Key Observations :

-

No Friedel-Crafts alkylation observed under standard conditions.

-

Bridgehead nitrogen atoms show weak basicity (pKa ~5–6), limiting protonation-driven reactivity.

Amide Group Reactivity

The tertiary amide at position 3 resists hydrolysis under both acidic (6M HCl, reflux) and basic (NaOH/EtOH, 80°C) conditions, attributed to steric protection by the tert-butyl group. Enzymatic hydrolysis (e.g., peptidases) has not been reported.

Phenyl Ring Modifications

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 100°C; yields mono-nitro products regioselectively at para positions of phenyl rings.

-

Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs sluggishly (≤20% yield).

Cycloaddition and Cross-Coupling

-

Diels-Alder Reactions : The bicyclic system acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene), forming fused hexacyclic adducts at 110°C.

-

Suzuki-Miyaura Coupling : Limited success due to steric constraints; only 15–20% yield achieved with Pd(PPh₃)₄ and aryl boronic acids.

Table 2: Cycloaddition Performance

| Diene | Temperature | Catalyst | Adduct Structure | Yield |

|---|---|---|---|---|

| 1,3-Butadiene | 110°C | None | Hexacyclic | 55% |

| Anthracene | 160°C | AlCl₃ | No reaction | 0% |

Spectroscopic Characterization

Critical NMR data for reaction products (corroborated by ):

-

¹H NMR :

-

¹³C NMR :

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathways.

-

Photochemical Reactivity : UV irradiation (λ = 254 nm) induces phenyl ring dimerization in inert atmospheres.

Unresolved Challenges and Research Gaps

-

Catalytic Asymmetric Reactions : No enantioselective transformations reported.

-

Biological Activity Correlation : Mechanism of action remains hypothetical, with no confirmed molecular targets.

Experimental protocols and yields are derived from small-scale syntheses; industrial-scale optimization studies are absent. Further investigation is required to exploit this compound’s potential in materials science or medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-tert-butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms such as the modulation of cell cycle progression and the activation of caspases . Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in cancer therapies.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. It has been reported to enhance neuronal survival and function under oxidative stress conditions, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves the inhibition of oxidative stress pathways and the promotion of neurotrophic factor expression.

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for the synthesis of advanced polymers with tailored properties. Its unique bicyclic structure allows for the formation of cross-linked networks that enhance thermal stability and mechanical strength in polymer matrices . These polymers can be utilized in coatings, adhesives, and composite materials.

Nanotechnology Applications

The compound has potential applications in nanotechnology as well. Its ability to form stable nanoparticles can be exploited for drug delivery systems where controlled release is essential. The encapsulation of therapeutic agents within these nanoparticles can improve bioavailability and reduce side effects associated with conventional drug formulations .

Catalysis

Catalytic Activity

this compound has shown promise as a catalyst in various organic reactions. Its unique structure provides active sites that facilitate chemical transformations such as oxidation and reduction reactions . This catalytic activity is beneficial in synthesizing fine chemicals and pharmaceuticals efficiently.

Case Studies

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituents on the bicyclic core, influencing properties such as logP, solubility, and molecular weight.

*Estimated based on structural similarity.

- Hydrophobicity : The tert-butyl and n-butyl analogs (XLogP3 ~5.8) exhibit higher lipophilicity compared to benzoyl-substituted derivatives (XLogP3 ~3.2), suggesting better membrane permeability for alkyl-substituted compounds .

Biological Activity

N-tert-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide (CAS Number: 82058-27-3) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 543.6979 g/mol. It exhibits unique structural features that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C36H37N3O2 |

| Molecular Weight | 543.6979 g/mol |

| Density | 1.148 g/cm³ |

| Boiling Point | 711.9 °C |

| Flash Point | 384.3 °C |

Biological Activity Overview

Research has indicated that this compound possesses several biological activities:

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance, a study published in the European Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has also shown significant antimicrobial activity against various bacterial strains. In vitro tests demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This property may contribute to its antitumor and antimicrobial effects by disrupting critical biological processes in target cells .

The mechanisms underlying the biological activity of this compound are complex and multifaceted:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Arrest : It interferes with the cell cycle progression at various checkpoints (G1/S and G2/M), leading to reduced cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to oxidative stress in cancer cells and enhancing cytotoxicity.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone .

Case Study 2: Antimicrobial Assessment

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The compound exhibited zones of inhibition comparable to standard antibiotics .

Q & A

Basic Question

- X-ray crystallography : Resolves the bicyclic scaffold geometry and confirms stereochemistry, as demonstrated for analogous diazabicyclo compounds .

- NMR spectroscopy : ¹H and ¹³C NMR verify phenyl substituent positions and tert-butyl group integration.

- GC/MS : Validates purity and detects volatile byproducts (e.g., residual solvents or degradation products) .

How can computational methods be integrated to optimize the reaction pathway for synthesizing this compound?

Advanced Question

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediate energies to identify rate-limiting steps. For example:

- Reaction path searches using software like Gaussian Inc. optimize reagent ratios and solvent selection.

- Molecular docking studies assess steric effects of bulky substituents (e.g., tetraphenyl groups) on reaction efficiency .

- Machine learning models trained on experimental data (e.g., reaction yields, temperature gradients) reduce trial-and-error experimentation .

How should researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

Advanced Question

- DFT-based spectral simulations : Compare computed IR/Raman spectra with experimental data to identify conformational mismatches. For instance, deviations in carbonyl stretching frequencies may indicate unexpected tautomerization .

- Hirshfeld surface analysis : Maps crystal packing effects that distort bond lengths or angles, explaining discrepancies in NMR coupling constants .

- Controlled degradation studies : Isolate decomposition products (e.g., via TGA-MS) to rule out impurities affecting spectral data .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Question

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.

- First aid : For skin exposure, wash immediately with water for ≥15 minutes; consult a physician if irritation persists .

- Storage : Keep in glass containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

What strategies are effective in mitigating environmental impact during large-scale synthesis of this compound?

Advanced Question

- Spill containment : Use vacuum systems or absorbent materials (e.g., silica gel) to collect spills, preventing release into waterways .

- Waste treatment : Neutralize hazardous decomposition products (e.g., nitrogen oxides) via scrubbing with alkaline solutions .

- Solvent recovery : Implement membrane separation technologies to recycle methanol, reducing waste generation .

How can researchers resolve contradictions in reported reactivity data for diazabicyclo derivatives?

Advanced Question

- Cross-validation studies : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables .

- Isotopic labeling : Use deuterated analogs to trace reaction pathways and identify intermediates not detected in prior studies .

- Meta-analysis : Aggregate literature data (e.g., CAS registry entries) to identify trends in substituent effects on reactivity .

What methodologies are recommended for studying the compound’s thermal stability under varying conditions?

Advanced Question

- Thermogravimetric analysis (TGA) : Quantify mass loss during heating (e.g., 25–400°C) to determine decomposition thresholds .

- Differential scanning calorimetry (DSC) : Measure exothermic/endothermic events (e.g., melting, sublimation) to optimize storage conditions .

- Accelerated aging studies : Expose samples to elevated temperatures (e.g., 50°C for 30 days) and monitor structural changes via XRD .

How can the compound’s potential as a ligand in catalytic systems be evaluated?

Advanced Question

- Coordination chemistry assays : Titrate the compound with metal salts (e.g., PdCl₂, CuI) and monitor complexation via UV-Vis or EPR spectroscopy.

- Catalytic screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover frequencies with known ligands .

- Computational ligand parameterization : Calculate electronic parameters (e.g., %VBur) to predict metal-ligand compatibility .

What experimental designs are suitable for probing the compound’s biological activity?

Advanced Question

- Molecular docking : Screen against target proteins (e.g., nicotinic acetylcholine receptors) using software like AutoDock Vina .

- In vitro assays : Assess cytotoxicity (e.g., MTT assay) and receptor binding affinity (e.g., radioligand displacement) in cell lines.

- Metabolic stability studies : Incubate with liver microsomes to evaluate susceptibility to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.